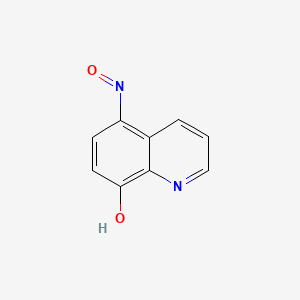

5-Nitroso-8-hydroxyquinoline

概要

説明

準備方法

NSC 3852の合成には、8-ヒドロキシキノリンのニトロ化によって5-ニトロソ-8-キノリンオールを生成する工程が含まれます。反応条件は通常、硝酸と硫酸をニトロ化剤として使用するものです。 反応は、キノリン環の所望の位置での選択的ニトロ化を確実に行うために、制御された温度下で行われます .

NSC 3852の工業生産方法は広く文書化されていませんが、実験室合成は生産の拡大の基礎を提供します。 この化合物は通常、再結晶またはクロマトグラフィーによって精製され、研究用途に必要な高純度レベルが達成されます .

化学反応の分析

NSC 3852は、次のようないくつかのタイプの化学反応を受けます。

酸化: NSC 3852は、さまざまなキノリン誘導体を生成するために酸化することができます。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: NSC 3852のニトロソ基は、水素化ホウ素ナトリウムや触媒の存在下での水素ガスなどの還元剤を使用してアミノ基に還元することができます。

置換: NSC 3852のヒドロキシル基は、さまざまな求電子剤と置換反応を起こし、さまざまなキノリン誘導体を生成することができます.

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、NSC 3852の酸化は、キノリンN-オキシド誘導体の生成につながる可能性があります .

科学的研究の応用

Anticancer Applications

5-Nitroso-8-hydroxyquinoline exhibits promising anticancer properties, largely attributed to its ability to inhibit proteasome activity. This mechanism is crucial in cancer treatment as it can induce apoptosis in cancer cells, particularly those resistant to conventional therapies.

- Mechanism of Action : The compound's anticancer activity is linked to its role as a proteasome inhibitor. By disrupting the proteasome's function, it leads to the accumulation of pro-apoptotic factors, thereby promoting cell death in tumor cells .

- Case Studies : Research has shown that 5-NO-8-HQ can overcome resistance to bortezomib, a commonly used proteasome inhibitor. In vitro studies demonstrated that this compound effectively induces cytotoxicity in various cancer cell lines, including leukemia and ovarian cancer cells .

Antimicrobial Activity

This compound has been recognized for its broad-spectrum antimicrobial properties, particularly against urinary tract infections (UTIs).

- Historical Use : This compound has been utilized since the 1960s for treating UTIs caused by Gram-negative bacteria such as Escherichia coli . Its mechanism involves chelation of essential metal ions like iron and zinc, which are vital for bacterial growth.

- Recent Findings : Studies indicate that 5-NO-8-HQ can reduce biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The compound effectively disrupts biofilm synthesis at sub-inhibitory concentrations, highlighting its potential as an antibiofilm agent .

Metal Chelation Properties

The chelating ability of this compound is another significant aspect of its application.

- Role in Metal Homeostasis : The compound's capacity to bind metal ions makes it useful in restoring metal balance in biological systems. This property is particularly beneficial in treating disorders related to metal overload or deficiency, such as neurodegenerative diseases .

- Research Insights : Recent studies have explored the synthesis of metal complexes with 5-NO-8-HQ, demonstrating enhanced solubility and bioactivity against multidrug-resistant cancer cells. These complexes have shown promise in improving therapeutic efficacy while reducing toxicity .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is crucial for developing more effective compounds.

作用機序

NSC 3852は、主にヒストン脱アセチル化酵素の阻害によってその効果を発揮します。この酵素を阻害することにより、NSC 3852はヒストンからのアセチル基の除去を防ぎ、クロマチン構造をより緩和し、遺伝子転写を増加させます。 このメカニズムは、NSC 3852が活性酸素種の生成を誘発し、DNA損傷とアポトーシスを引き起こす癌細胞で特に重要です . この化合物は、細胞をG0期に蓄積させ、網膜芽細胞腫タンパク質、E2F1、Mycなどの主要な調節タンパク質のレベルを低下させます .

6. 類似の化合物との比較

NSC 3852は、その特定の化学構造と反応性により、ヒストン脱アセチル化酵素阻害剤の中でユニークな存在です。類似の化合物には、次のようなものがあります。

トリコスタチンA: 化学構造は異なりますが、同様の生物活性を示す別のヒストン脱アセチル化酵素阻害剤です。

ボリノスタット: 特定の癌の治療に使用される、臨床的に承認されたヒストン脱アセチル化酵素阻害剤です。

ロミデプシン: 異なる化学構造と作用機序を持つ別のヒストン脱アセチル化酵素阻害剤です.

これらの化合物と比較して、NSC 3852は、活性酸素種の生成と細胞分化誘導においてユニークな反応性を示しており、研究と潜在的な治療的用途のための貴重なツールとなっています .

類似化合物との比較

NSC 3852 is unique among histone deacetylase inhibitors due to its specific chemical structure and reactivity. Similar compounds include:

Trichostatin A: Another histone deacetylase inhibitor with a different chemical structure but similar biological activity.

Vorinostat: A clinically approved histone deacetylase inhibitor used in the treatment of certain types of cancer.

Romidepsin: Another histone deacetylase inhibitor with a distinct chemical structure and mechanism of action.

Compared to these compounds, NSC 3852 has shown unique reactivity in generating reactive oxygen species and inducing cell differentiation, making it a valuable tool for research and potential therapeutic applications .

生物活性

5-Nitroso-8-hydroxyquinoline (5-NO-8-HQ) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities, particularly in medicinal chemistry. The nitroso substitution at the 5-position significantly alters its pharmacological properties, leading to various applications in cancer therapy and metal ion chelation.

Anticancer Properties

5-NO-8-HQ has shown promising anticancer activity against multidrug-resistant (MDR) cancer cells. Research indicates that modifications in the chemical structure, such as the introduction of different substituents on the quinoline ring, can enhance its cytotoxic effects. For instance, studies have demonstrated that certain derivatives exhibit selective toxicity towards MDR cells due to their ability to chelate metal ions, which is crucial for overcoming drug resistance mechanisms in cancer therapy .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-NO-8-HQ | MES-SA/Dx5 (MDR) | 1.5 | Metal chelation, apoptosis induction |

| Derivative A | HeLa | 0.7 | Inhibition of topoisomerase |

| Derivative B | SKHep | 2.6 | Reactive oxygen species generation |

Neuroprotective Effects

The neuroprotective potential of 5-NO-8-HQ has also been explored, particularly in models of neurodegenerative diseases. Compounds derived from 8-hydroxyquinoline have been shown to protect neuronal cells from oxidative stress-induced damage. For example, certain derivatives can reduce hydrogen peroxide-induced cell death in SHSY-5Y neuroblastoma cells by modulating oxidative stress pathways and enhancing cellular antioxidant defenses .

Case Study: Neuroprotective Mechanisms

In a study investigating the neuroprotective effects of an 8-hydroxyquinoline derivative, researchers found that it could inhibit the activation of apoptotic pathways in neuronal cells exposed to neurotoxic agents. The compound demonstrated low acute toxicity and effectively crossed the blood-brain barrier, indicating its potential for treating neurodegenerative disorders .

Chelation Activity

The chelation ability of 5-NO-8-HQ is another significant aspect of its biological activity. It acts as a strong metal ion chelator, which is beneficial in various therapeutic contexts, including the treatment of heavy metal poisoning and as an adjunct therapy in cancer treatment by sequestering essential metal ions required for tumor growth.

Table 2: Chelation Properties of this compound

| Metal Ion | Stability Constant (log K) |

|---|---|

| Cu(II) | 6.3 |

| Fe(III) | 7.1 |

| Ni(II) | 5.9 |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of metal complexes derived from this compound has been extensively studied. The formation of bidentate Schiff bases with various metal ions has been reported, leading to complexes with enhanced biological activities compared to their parent compounds . Structure-activity relationship studies indicate that specific substitutions on the quinoline ring can significantly affect both chelation properties and biological efficacy.

Key Findings from SAR Studies

- Substituent Positioning : Modifications at the 5-position often enhance anticancer activity.

- Metal Ion Interaction : The choice of metal ion significantly influences the stability and biological activity of the resulting complexes.

- Functional Groups : The introduction of electron-withdrawing or electron-donating groups alters the electronic properties, impacting both chelation strength and biological interactions.

特性

IUPAC Name |

5-nitrosoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-8-4-3-7(11-13)6-2-1-5-10-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWRYPGAUIOOMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063079 | |

| Record name | 8-Quinolinol, 5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658252 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3565-26-2 | |

| Record name | 5-Nitroso-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3565-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydron III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003565262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroso-8-hydroxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, 5-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinol, 5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrosoquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRON III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P302KW5VDN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical synthetic routes for producing 5-nitrosoquinolin-8-ol?

A1: 5-Nitrosoquinolin-8-ol (also known as 5-nitroso-8-hydroxyquinoline) is synthesized through a two-step process. First, 8-hydroxyquinoline undergoes nitrosation using sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5 °C), yielding 5-nitrosoquinolin-8-ol. [, , ]

Q2: What are the key structural characteristics of 5-nitrosoquinolin-8-ol, and how are they confirmed?

A2: While the provided abstracts don't delve into specific spectroscopic data, they confirm that researchers utilize techniques like FTIR, NMR, and elemental analysis to characterize 5-nitrosoquinolin-8-ol. [, ] These methods help elucidate the presence of characteristic functional groups (nitroso, hydroxyl) and confirm the compound's molecular formula and weight.

Q3: Has any research explored the structure-activity relationship (SAR) of 5-nitrosoquinolin-8-ol and its derivatives?

A4: Yes, studies have investigated the SAR of 5-nitrosoquinolin-8-ol. Interestingly, even slight structural modifications to the molecule can lead to significant changes in activity and target specificity. For instance, while some derivatives retain inhibitory activity against HUVEC growth, they may exhibit different mechanisms compared to 5-nitrosoquinolin-8-ol. [] This highlights the complexity of SAR and its importance in drug development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。